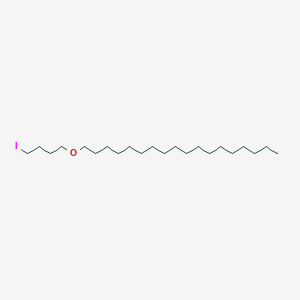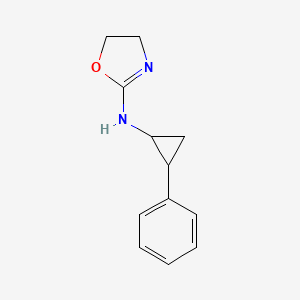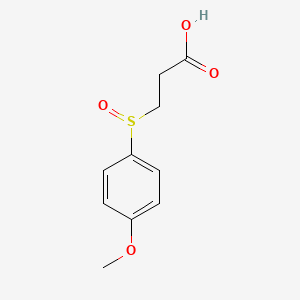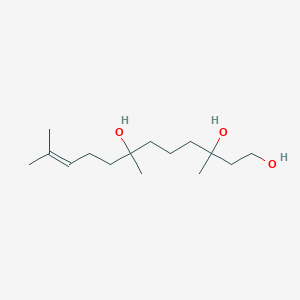![molecular formula C5H12N2S2 B14339027 Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- CAS No. 106860-28-0](/img/structure/B14339027.png)
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is a sulfur-nitrogen compound known for its unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its ability to undergo a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- can be synthesized through several methods. One common approach involves the reaction of active nitrogen with hydrogen sulfide in a microwave discharge flow reactor. The optimal conditions for this reaction include passing nitrogen through the discharge at a pressure of 15 mTorr and adding approximately 5 mTorr of hydrogen sulfide below the discharge .
Industrial Production Methods
Industrial production of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- typically involves large-scale chemical reactors and controlled environments to ensure the purity and yield of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can reduce nitro groups, aldehydes, ketones, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with thiohydroxylamine, S-[(diethylamino)thioxomethyl]- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving thiohydroxylamine, S-[(diethylamino)thioxomethyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and alcohols.
Applications De Recherche Scientifique
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, and as a reducing agent, facilitating the reduction of other compounds. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine: An inorganic compound with the chemical formula NH2OH, known for its use in the production of Nylon-6.
N,N-Diethylhydroxylamine: A related compound used in organic synthesis and as a reducing agent.
Uniqueness
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is unique due to its sulfur-nitrogen structure, which imparts distinct reactivity and chemical properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
106860-28-0 |
|---|---|
Formule moléculaire |
C5H12N2S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
amino N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H12N2S2/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
Clé InChI |
JGBDWRSVCOWWAD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



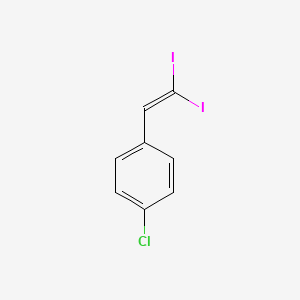
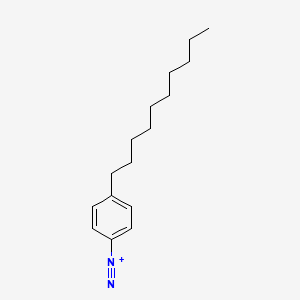
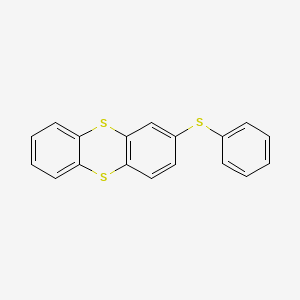
![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
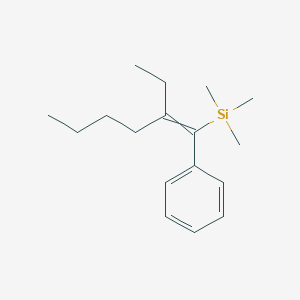
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

